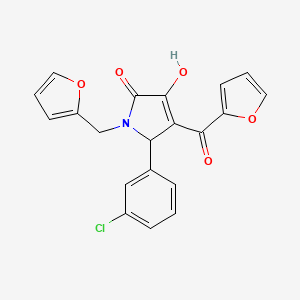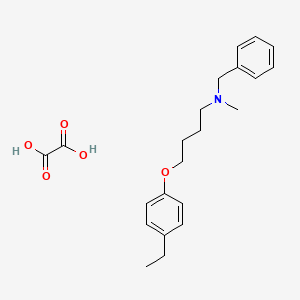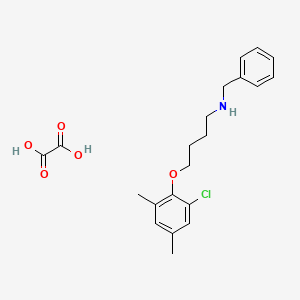![molecular formula C19H28ClNO5 B4039450 1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039450.png)
1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a chlorinated phenoxypropyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine typically involves the following steps:
Formation of the Phenoxypropyl Intermediate: The starting material, 4-chloro-2,3-dimethylphenol, undergoes an etherification reaction with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-chloro-2,3-dimethylphenoxy)propanol.
Alkylation of Piperidine: The phenoxypropyl intermediate is then reacted with 3-methylpiperidine under basic conditions to form the desired piperidine derivative.
Formation of the Oxalate Salt: Finally, the piperidine derivative is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the etherification and alkylation steps, as well as crystallization techniques for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorinated phenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-3-methylpiperidine: Similar structure but with different substitution pattern on the phenoxy group.
1-[3-(4-Bromo-2,3-dimethylphenoxy)propyl]-3-methylpiperidine: Bromine substituted analog.
1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-ethylpiperidine: Ethyl substituted analog on the piperidine ring.
Uniqueness: 1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-13-6-4-9-19(12-13)10-5-11-20-17-8-7-16(18)14(2)15(17)3;3-1(4)2(5)6/h7-8,13H,4-6,9-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYXASAFYYKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[[3,5-dimethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4039371.png)
![4-ethoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4039376.png)


![3,5-Dimethyl-1-[4-(2-phenylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4039397.png)

![[4-(2,4-dichloro-6-methylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4039416.png)

![4-[2-({4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate](/img/structure/B4039435.png)
![3-(methylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4039455.png)

![[2-chloro-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B4039464.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4039472.png)
